MS432
Overview
Description
The compound MS432 is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolidine structure, followed by the sequential addition of various substituents. Key steps may include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the hydroxy group: This step may involve selective hydroxylation using reagents like osmium tetroxide or other oxidizing agents.
Attachment of the aromatic rings: This can be done through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Incorporation of the amide groups: This step typically involves amide bond formation using reagents like EDCI or HATU in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.
Reduction: The amide groups can be reduced to amines using reagents like lithium aluminum hydride (LAH).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LAH)
Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3)
Major Products
The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide groups would yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are implicated.
Industry: It may find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific molecular targets and pathways involved. Generally, it may interact with proteins or enzymes, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it could act as an agonist or antagonist at a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- MS432
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Biological Activity
MS432 is a novel compound identified as the first mitogen-activated protein kinase kinase 1/2 (MEK1/2) degrader. It represents a significant advancement in targeted therapy, particularly in oncology, by employing a mechanism that promotes the degradation of specific proteins rather than merely inhibiting their activity. This compound is categorized as a proteolysis targeting chimera (PROTAC), which utilizes the ubiquitin-proteasome system to achieve its effects.
Structural Characteristics
This compound is a hybrid molecule that combines elements from a kinase-targeting ligand, specifically derived from mirdametinib, and a von Hippel–Lindau (VHL) engaging moiety. The structural formula allows for selective targeting of MEK1 and MEK2 kinases, facilitating their degradation through VHL E3 ligase-mediated pathways.
The primary action of this compound involves the selective degradation of MEK1 and MEK2, with reported DC50 values of 31 nM for MEK1 and 17 nM for MEK2. The DC50 value indicates the concentration required to achieve 50% degradation of the target protein. This selective degradation leads to the inhibition of downstream signaling pathways that are critical in various cancer types, thereby suppressing tumor growth and proliferation.
In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound effectively mimics the effects observed with MEK1/2 knockdown, showcasing its potential as a therapeutic agent. Furthermore, this compound has been shown to be bioavailable, making it suitable for in vivo studies, where it has exhibited promising results in reducing MEK1/2 protein levels and inhibiting phosphorylation of downstream targets such as ERK.
Table 1: Summary of Biological Activity Data for this compound
Target | DC50 (nM) | Effect | Study Type |
---|---|---|---|
MEK1 | 31 | Degradation | In vitro |
MEK2 | 17 | Degradation | In vitro |
ERK | N/A | Inhibition of phosphorylation | In vitro |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various cancer models. Notably, research indicates that concurrent inhibition of BRAF or PI3K alongside MEK1/2 degradation significantly enhances antitumor activity. This combination therapy approach suggests that this compound could play a crucial role in multi-targeted cancer therapies.
Example Case Study: Combination Therapy with BRAF Inhibitors
In a study involving melanoma cell lines, this compound was combined with BRAF inhibitors. The results indicated that this combination led to a synergistic effect on tumor cell reduction compared to monotherapy with either agent alone. The findings underscore the potential for this compound to enhance therapeutic outcomes when used in conjunction with existing cancer treatments.
Properties
Molecular Formula |
C50H65F3IN7O6S |
---|---|
Molecular Weight |
1076.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H65F3IN7O6S/c1-31(33-16-18-34(19-17-33)45-32(2)56-30-68-45)57-48(65)41-28-36(62)29-61(41)49(66)46(50(3,4)5)59-42(63)15-12-10-8-6-7-9-11-13-24-55-25-14-26-67-60-47(64)37-21-22-38(51)43(53)44(37)58-40-23-20-35(54)27-39(40)52/h16-23,27,30-31,36,41,46,55,58,62H,6-15,24-26,28-29H2,1-5H3,(H,57,65)(H,59,63)(H,60,64)/t31-,36+,41-,46+/m0/s1 |
InChI Key |
KCBAMQOKOLXLOX-BSZYMOERSA-N |
SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MS432; MS-432; MS 432; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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